molecular formula C16H28O B1230900 6,11-Hexadecadienal

6,11-Hexadecadienal

Cat. No.: B1230900
M. Wt: 236.39 g/mol
InChI Key: UVAAPIIWFSOFFC-RINXSNKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-Hexadecadienal is a Type-I sex pheromone component identified in female moths such as the Chinese oak silkworm, Antheraea pernyi , and the A. polyphemus silkmoth (Lepidoptera: Saturniidae) . This compound, with the molecular formula C16H28O and a molecular weight of 236.39 g/mol, is an aldehyde-functionalized semiochemical that plays a critical role in species-specific sexual communication . In its natural context, it is often part of a precise blend with other components like acetates to form a complete pheromonal signal . Its primary research value lies in the study of insect olfaction, mating behaviors, and the biosynthetic pathways of pheromones, which involve enzymes like desaturases and fatty acid reductases . Furthermore, this compound is a key compound in developing environmentally friendly pest control strategies. Research applications include the study and disruption of mating in pest species through monitoring, mass trapping, and mating disruption techniques . From a physiological perspective, this aldehyde pheromone is a substrate for odorant-degrading enzymes, such as aldehyde oxidases (AOXs), which rapidly inactivate the signal in the insect antennae to ensure temporal fidelity of chemical communication . This product is intended for research use only and is not approved for any personal, therapeutic, or diagnostic applications.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(6E,11E)-hexadeca-6,11-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,16H,2-4,7-9,12-15H2,1H3/b6-5+,11-10+

InChI Key

UVAAPIIWFSOFFC-RINXSNKBSA-N

Isomeric SMILES

CCCC/C=C/CCC/C=C/CCCCC=O

Canonical SMILES

CCCCC=CCCCC=CCCCCC=O

Synonyms

6,11-hexadecadienal

Origin of Product

United States

Comparison with Similar Compounds

Aldehyde vs. Acetate Derivatives

Compound Functional Group Biological Role Receptor Specificity
(6Z,11Z)-6,11-Hexadecadienal Aldehyde Primary pheromone in A. pernyi Binds to aldehyde-sensitive ORs
(6E,11Z)-6,11-Hexadecadienyl Acetate Acetate Secondary pheromone in A. polyphemus Activates acetate-sensitive ORs

The aldehyde group enhances volatility compared to the acetate, influencing the spatial range of pheromone signaling . However, acetates often exhibit prolonged stability in glandular secretions .

Chain Length Variants

Hexadecadienals with shorter chains (e.g., tetradecadienyl acetates in A. pernyi) show reduced receptor affinity, emphasizing the importance of the C₁₆ backbone in moth pheromone recognition .

Positional and Geometric Isomerism

Double-Bond Position

Compound Double-Bond Positions Configuration Species Activity Level
(6Z,11Z)-6,11-Hexadecadienal 6,11 Z,Z Antheraea pernyi High (EC₅₀: 10⁻⁷ M)
(9Z,11E)-Hexadecadienal 9,11 Z,E Diatraea saccharalis Moderate (Major component)
(E,E)-10,12-Hexadecadienal 10,12 E,E Maruca vitrata High (Field attraction)

The position of double bonds significantly impacts receptor binding. For example, (6Z,11Z)-6,11-hexadecadienal is species-specific to Antheraea moths, whereas (9Z,11E)-hexadecadienal is active in D. saccharalis .

Geometric Isomerism

Compound Configuration Species Relative Efficacy
(6Z,11Z)-6,11-Hexadecadienal Z,Z A. pernyi 100% (Baseline activity)
(6E,11Z)-6,11-Hexadecadienal E,Z A. polyphemus 75% (Cross-activity)
(9E,11E)-Hexadecadienal E,E D. saccharalis <10% (Trace activity)

The Z,Z configuration in 6,11-hexadecadienal is optimal for receptor activation in A. pernyi, while E,E isomers show negligible activity .

Volatility and Environmental Stability

Compound Vapor Pressure (Pa, 25°C) Half-Life in Air (h)
(6Z,11Z)-6,11-Hexadecadienal 1.2 × 10⁻³ 4–6
(6E,11Z)-6,11-Hexadecadienyl Acetate 6.5 × 10⁻⁴ 8–10

The aldehyde’s higher volatility facilitates rapid dispersion but shorter active periods compared to acetates .

Key Research Findings

Functional Group Specificity : The aldehyde group in this compound is critical for activating A. pernyi receptor neurons, while acetates are inert unless co-administered .

Isomer Discrimination: D. saccharalis males distinguish (9Z,11E)-hexadecadienal from other isomers via specialized olfactory receptors, with (9Z,11Z)-isomers showing anomalous activity in some populations .

Synthetic Optimization : High-yield syntheses (>90%) of this compound derivatives enable scalable production for agricultural pest management .

Data Tables

Table 1: Physicochemical Properties of Hexadecadienal Isomers

Property (6Z,11Z)-6,11-Hexadecadienal (9Z,11E)-Hexadecadienal (E,E)-10,12-Hexadecadienal
Molecular Weight (g/mol) 236.39 236.39 236.39
Boiling Point (°C) 295–300 290–295 285–290
LogP (Octanol-Water) 6.2 6.0 5.8

Q & A

Q. What methodologies address replication challenges in synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Asymmetric synthesis routes using chiral catalysts (e.g., Sharpless epoxidation) improve stereoselectivity. Nuclear Overhauser effect (NOE) NMR and circular dichroism (CD) verify configuration. Collaborative inter-laboratory trials standardize synthetic protocols .

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